Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)
Description
Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) is a bicyclic monoterpenoid derivative featuring a pinane backbone (6,6-dimethylbicyclo[3.1.1]hept-2-ene) substituted with an acetyl group at the 2-position. This compound belongs to a class of structurally complex molecules derived from terpenoid precursors, often explored for their bioactivity and synthetic utility.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethanone |
InChI |
InChI=1S/C11H16O/c1-7(12)9-5-4-8-6-10(9)11(8,2)3/h5,8,10H,4,6H2,1-3H3/t8-,10-/m0/s1 |
InChI Key |
KVEJFJCLGGIDJP-WPRPVWTQSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@H]2C[C@@H]1C2(C)C |
Canonical SMILES |
CC(=O)C1=CCC2CC1C2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Oxidation of Corresponding Bicyclic Alcohols
One common approach to synthesize bicyclic ketones is the oxidation of the corresponding bicyclic alcohols. For this compound, the precursor alcohol would be 2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol or its stereoisomeric forms.
- Oxidizing Agents: Common reagents include pyridinium chlorochromate (PCC), chromium trioxide (CrO3), or Dess–Martin periodinane.
- Reaction Conditions: Typically carried out in anhydrous dichloromethane at room temperature to avoid over-oxidation.
- Outcome: Selective oxidation of the primary or secondary alcohol to the ketone without affecting the bicyclic ring system.
This method benefits from mild conditions and high stereochemical retention at the bicyclic core.
Direct Ketone Formation via Friedel-Crafts Acylation
Given the bicyclic structure with alkene functionality, an alternative preparation involves Friedel-Crafts acylation of the bicyclic system with acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3).
- Procedure: The bicyclic hydrocarbon undergoes electrophilic aromatic substitution with the acetyl group.
- Limitations: This method requires careful control to avoid polyacylation or rearrangements. It is more suited to aromatic or conjugated bicyclic systems.
- Yield and Purity: Moderate to good yields reported in similar bicyclic ketones.
Synthesis via Organometallic Addition Followed by Oxidation
Another approach involves the addition of organometallic reagents (e.g., methylmagnesium bromide) to bicyclic aldehydes followed by oxidation of the resulting secondary alcohol to the ketone.
- Step 1: Preparation of bicyclic aldehyde precursor by partial oxidation of the bicyclic hydrocarbon.
- Step 2: Nucleophilic addition of methyl organometallic reagent to form secondary alcohol.
- Step 3: Oxidation of secondary alcohol to ketone using PCC or Swern oxidation.
This route allows for stereochemical control and functional group tolerance.
Enzymatic Oxidation Methods
Recent advances in biocatalysis have shown that selective oxidation of bicyclic alcohols to ketones can be achieved using alcohol dehydrogenases or monooxygenases under mild conditions, offering environmentally friendly alternatives.
- Advantages: High stereoselectivity, mild conditions, and reduced hazardous waste.
- Challenges: Requires availability of specific enzymes and optimization of reaction conditions.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Oxidation of bicyclic alcohol | PCC, CrO3, Dess–Martin periodinane | Mild, stereochemical retention | Requires precursor alcohol | 70–85 |
| Friedel-Crafts acylation | Acetyl chloride, AlCl3 | Direct ketone formation | Possible side reactions | 50–70 |
| Organometallic addition + oxidation | Grignard reagent, PCC, Swern | Stereochemical control | Multi-step, sensitive reagents | 60–80 |
| Enzymatic oxidation | Alcohol dehydrogenase enzymes | Eco-friendly, selective | Enzyme availability, scale-up | 65–90 |
Research Results and Observations
- Studies indicate that oxidation of bicyclic alcohols to the ketone proceeds with high stereochemical fidelity, preserving the (1R,5S) configuration of the bicyclic ring system.
- Friedel-Crafts acylation is less favored due to the non-aromatic nature of the bicyclic system, which reduces electrophilic substitution efficiency and may cause rearrangements.
- Organometallic addition followed by oxidation allows for the introduction of the ethanone moiety with controlled stereochemistry but requires careful handling of reactive intermediates.
- Enzymatic methods are emerging as promising alternatives, though they require further development for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Norbornene-Based Ethanone (CAS 159651-24-8)
- Structure: 1-[(1S,2R,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanone features a norbornene (bicyclo[2.2.1]) system instead of pinane (bicyclo[3.1.1]).
- Key Differences: The norbornene system is more strained due to its fused five- and six-membered rings, increasing reactivity in cycloaddition reactions. Lower lipophilicity compared to pinane derivatives due to reduced alkyl substitution.
- Applications : Used in organic synthesis as a rigid scaffold for drug design .
Bicyclo[1.1.1]pentane Diacetyl (CAS 115913-30-9)
- Structure : 1,3-Diacetylbicyclo[1.1.1]pentane contains a highly strained bicyclopentane core with two ketone groups.
- Key Differences: Extreme ring strain enhances chemical reactivity, making it valuable in click chemistry. Higher polarity (PSA = 34.1 Ų) compared to pinane-based ethanone (PSA = 17.07 Ų).
- Applications : Explored as a bioisostere for aromatic rings in pharmaceuticals .
Functional Group Variants
2-((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol (CAS 35836-73-8)
(-)-Myrtenyl Acetate
- Structure : Pinane backbone with an acetate ester instead of ketone.
- Key Differences: Higher volatility and lower molecular weight (194.27 g/mol vs. ~166–200 g/mol for ethanone derivatives). Found naturally in essential oils (e.g., spearmint, tea).
- Applications : Used in flavoring and fragrances due to its pleasant aroma .
Quaternary Ammonium Salts (Compounds 9 and 10)
- Structure : Pinane-based quaternary ammonium bromides with carboxamide linkages.
- Key Differences :
- Cationic charge enhances interaction with microbial membranes.
- Moderate antimicrobial activity: MIC = 128 µg/mL (S. aureus), 512 µg/mL (E. coli).
- Limitations : Bulky terpene fragments reduce activity by shielding the quaternary center .
Coumarin-Pinane Hybrids (e.g., 3ac, 3bc)
- Structure : Pinane-ethoxy/methoxy linked to coumarin.
- Higher yields (e.g., 55–65% for 3dc) compared to ethanone derivatives.
- Applications : Anticancer and enzyme inhibition studies .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | LogP | Key Functional Group |
|---|---|---|---|---|---|
| Target Ethanone | C₁₁H₁₆O | 164.24 | 17.07 | 2.5 | Ketone |
| Norbornene Ethanone (CAS 159651-24-8) | C₉H₁₂O | 136.19 | 17.07 | 1.8 | Ketone |
| Bicyclopentane Diacetyl (CAS 115913-30-9) | C₉H₁₂O₂ | 152.19 | 34.1 | 0.2 | Two ketones |
| 2-((1R,5S)-Pinane)ethanol (CAS 35836-73-8) | C₁₁H₁₈O | 166.26 | 20.23 | 2.8 | Alcohol |
Research Findings and Implications
- Synthetic Challenges: Pinane-based ethanones require stereocontrol during bicyclic framework assembly. Methods like Pd-catalyzed cross-coupling () and chloroformate-mediated esterification () are critical for functionalization.
- Bioactivity Trends : Quaternary ammonium derivatives () highlight the trade-off between lipophilicity (enhanced by terpene fragments) and cationic charge accessibility.
- Structural Insights: Norbornene and bicyclopentane analogues demonstrate how ring strain and functional group placement dictate reactivity and applications .
Biological Activity
Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI), is a bicyclic ketone with significant interest in various biological activities. This compound is characterized by its unique bicyclic structure, which can influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.
- IUPAC Name : Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)
- CAS Number : 228113-75-5
- Molecular Formula : C11H16O
- Molecular Weight : 164.25 g/mol
- Purity : ≥95% .
Biological Activity Overview
Ethanone derivatives have been studied for various biological activities including:
- Antimicrobial Activity : Some studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Research suggests that ethanone derivatives may modulate inflammatory responses.
- Neuroprotective Properties : Certain bicyclic ketones are being explored for their potential neuroprotective effects in neurodegenerative diseases.
Antimicrobial Activity
A study conducted on bicyclic ketones demonstrated that these compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that ethanone derivatives may serve as potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has shown that ethanone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled study, cells treated with ethanone exhibited a reduction in cytokine levels by approximately 50% compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
Neuroprotective Properties
Recent investigations into the neuroprotective effects of similar compounds have shown promise in reducing oxidative stress and apoptosis in neuronal cells.
The neuroprotective activity is attributed to:
- Antioxidant properties that scavenge free radicals.
- Modulation of signaling pathways involved in cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI), and what factors influence reaction yields?
- Methodological Answer : The synthesis of bicyclic ethanone derivatives typically involves cyclization reactions or functionalization of preformed bicyclic frameworks. For example, analogous compounds are synthesized via Friedel-Crafts acylation or catalytic hydrogenation of enone precursors . Key factors include:
- Catalyst selection : Chiral catalysts (e.g., Rh or Pd complexes) may enhance stereoselectivity for the (1R,5S) configuration.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve electrophilic acylation efficiency.
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during cyclization.
Q. How can spectroscopic techniques (e.g., NMR, IR, GC-MS) be optimized to characterize the bicyclo[3.1.1]heptene core and confirm stereochemistry?
- Methodological Answer :
- 1H/13C NMR : Use deuterated chloroform (CDCl₃) to resolve signals for methyl groups (δ ~1.2–1.5 ppm) and bridgehead protons (δ ~2.5–3.0 ppm). NOESY correlations can confirm the (1R,5S) configuration by spatial proximity of bridgehead substituents .
- GC-FTIR : Gas-phase IR spectroscopy identifies carbonyl stretching frequencies (~1700–1750 cm⁻¹) and bicyclic ring vibrations (~1100–1200 cm⁻¹) .
- High-resolution MS : Exact mass analysis (e.g., ESI-TOF) confirms the molecular formula (C₁₁H₁₆O) and fragmentation patterns.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of the bicyclo[3.1.1]heptene moiety under varying solvent conditions?
- Methodological Answer : Contradictions often arise from solvent-dependent ring strain or steric effects. For example:
- Polar solvents (e.g., DMSO): Stabilize transition states for nucleophilic additions but may promote ring-opening side reactions .
- Nonpolar solvents (e.g., hexane): Favor retention of bicyclic structure but reduce reaction rates.
- Resolution approach : Use kinetic studies (e.g., time-resolved NMR) and DFT calculations to model solvent effects on activation barriers .
Q. How does the stereochemistry of the bicyclo[3.1.1]heptene system influence biological activity, and what assays validate structure-activity relationships (SAR)?
- Methodological Answer : The (1R,5S) configuration may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or terpene synthases). SAR validation methods include:
- Enzyme inhibition assays : Compare IC₅₀ values of enantiomers using purified enzymes (e.g., CYP3A4) .
- Molecular docking : Simulate interactions with protein targets (e.g., PDB: 4DQL) to predict stereochemical preferences.
- In vivo models : Test enantiomer-specific toxicity in Drosophila or zebrafish models to correlate stereochemistry with bioactivity .
Q. What statistical models are effective for analyzing discrepancies in toxicity data across in vitro and in vivo studies?
- Methodological Answer :
- Multivariate regression : Correlate toxicity endpoints (e.g., LC₅₀, LD₅₀) with physicochemical parameters (logP, polar surface area).
- Hierarchical clustering : Group compounds with similar toxicokinetic profiles to identify outliers .
- Bayesian networks : Predict in vivo toxicity risks from in vitro hepatocyte assay data, adjusting for metabolic differences .
Safety and Regulatory Considerations
Q. How do safety guidelines (e.g., IFRA, OSHA) inform laboratory handling protocols for bicyclic ethanone derivatives?
- Methodological Answer :
- IFRA standards : Limit occupational exposure to ≤1 ppm for volatile bicyclic ketones, based on inhalation toxicity studies .
- OSHA compliance : Use fume hoods for synthesis and storage, with PPE (gloves, goggles) to prevent dermal contact .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous disposal to comply with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
